molecular formula C16H24ClNO2 B12770450 Ethoheptazine hydrochloride CAS No. 5982-61-6

Ethoheptazine hydrochloride

Cat. No.: B12770450
CAS No.: 5982-61-6
M. Wt: 297.82 g/mol
InChI Key: XHRYXPJUXHWWJD-UHFFFAOYSA-N
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Description

Ethoheptazine hydrochloride is an opioid analgesic from the phenazepane family. It was invented in the 1950s and is a ring-expanded analogue of pethidine. This compound produces similar effects to other opioids, including analgesia, sedation, dizziness, and nausea .

Preparation Methods

The synthesis of ethoheptazine hydrochloride involves the preparation of ethyl 1-methyl-4-phenylazepane-4-carboxylate. The synthetic route typically includes the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate under controlled conditions.

Chemical Reactions Analysis

Ethoheptazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethoheptazine hydrochloride has been used in scientific research primarily for its analgesic properties. It has been studied for its potential use in treating pain and anxiety when combined with other compounds like acetylsalicylic acid and meprobamate. Additionally, it has been investigated for its antitussive (cough suppressant) properties .

Mechanism of Action

The mechanism of action of ethoheptazine hydrochloride involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it inhibits the transmission of pain signals, leading to analgesia. The exact molecular targets and pathways are similar to those of other opioid analgesics .

Comparison with Similar Compounds

Ethoheptazine hydrochloride is related to other opioid analgesics such as:

This compound is unique due to its specific chemical structure, which provides a distinct pharmacological profile compared to other opioids.

Biological Activity

Ethoheptazine hydrochloride, a compound belonging to the phenazepine family, is primarily known for its analgesic properties. It was historically marketed under the trade name Zactane and has been utilized in various formulations for pain relief. Despite its withdrawal from the market, understanding its biological activity remains significant for pharmacological research.

  • Molecular Formula : C16H23NO2·HCl
  • Molecular Weight : 297.82 g/mol
  • Stereochemistry : Ethoheptazine is a racemic compound with defined stereocenters and no E/Z centers .

Ethoheptazine is believed to exert its effects primarily through modulation of opioid receptors, specifically:

  • μ-opioid receptors (MOR) : Responsible for analgesia and euphoria.
  • δ-opioid receptors (DOR) : Involved in mood regulation and analgesia.
  • κ-opioid receptors (KOR) : Associated with dysphoria and sedation.

Although the exact target of ethoheptazine remains unclear, its structural similarity to other opioids suggests a comparable mechanism of action involving these receptors .

Pharmacological Effects

Ethoheptazine exhibits several notable pharmacological effects:

  • Analgesia : Effective in managing pain associated with musculoskeletal disorders and headaches .
  • Sedation : Induces sedative effects, which can be beneficial in treating anxiety-related pain conditions .
  • Side Effects : Common side effects include dizziness, nausea, and potential respiratory depression typical of opioid use .

Clinical Studies and Findings

Several clinical studies have investigated the efficacy of ethoheptazine in pain management:

Study ReferenceTreatment ComparisonFindings
Hopkinson et al. (1973) Ethoheptazine citrate vs. propoxyphene vs. placeboEthoheptazine provided significant pain relief compared to placebo.
Batterman et al. (1976) Ethoheptazine + aspirin vs. aspirin aloneThe combination enhanced analgesic effectiveness.
JAMA Network (1957) Analgesic effectiveness of ethoheptazineDemonstrated substantial pain relief in acute conditions.

These studies highlight the compound's effectiveness in various pain scenarios, although they also underscore the necessity for careful monitoring due to its side effect profile.

Case Studies

A case study published in JAMA noted that ethoheptazine's combination with other analgesics resulted in superior pain relief outcomes for patients suffering from tension headaches compared to monotherapy options . This suggests that while effective, ethoheptazine's use should be considered within a broader therapeutic context.

Properties

CAS No.

5982-61-6

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

ethyl 1-methyl-4-phenylazepane-4-carboxylate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H

InChI Key

XHRYXPJUXHWWJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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